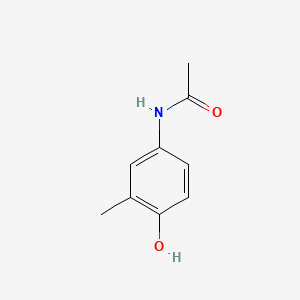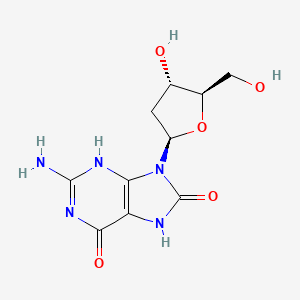
8-羟基-2'-脱氧鸟苷
描述
8-羟基-2'-脱氧鸟苷是一种修饰的核苷,由 DNA 的氧化损伤产生。它是在活性氧物质攻击 DNA 中的鸟嘌呤碱基时形成的,导致 8-羟基鸟嘌呤的形成。 这种化合物被广泛认为是氧化应激和 DNA 损伤的生物标志物,而氧化应激和 DNA 损伤与各种疾病有关,包括癌症和神经退行性疾病 .
科学研究应用
8-羟基-2'-脱氧鸟苷广泛用于科学研究中,作为氧化应激和 DNA 损伤的生物标志物。其应用包括:
化学: 研究氧化性 DNA 损伤和修复的机制。
生物学: 研究氧化应激在衰老和疾病中的作用。
医学: 评估与氧化性 DNA 损伤相关的癌症和其他疾病的风险。
作用机制
8-羟基-2'-脱氧鸟苷的作用机制涉及活性氧物质攻击 DNA 中鸟嘌呤碱基,从而形成它。这导致形成 8-羟基鸟嘌呤,它可以在 DNA 复制过程中与腺嘌呤发生错配,导致 G→T 颠换。 这些突变与致癌作用和其他疾病有关 .
生化分析
Biochemical Properties
8-Hydroxy-2’-deoxyguanosine is known to interact with various enzymes, proteins, and other biomolecules. It is a product of oxidative damage to 2’-deoxyguanosine, and its formation can cause G:C—T:A mispairing mutations . This mutation is considered to have a close relationship with the development and progression of tumors, cell ageing, and some degenerative diseases .
Cellular Effects
8-Hydroxy-2’-deoxyguanosine has significant effects on various types of cells and cellular processes. It influences cell function by causing mutations in the DNA, which can impact cell signaling pathways, gene expression, and cellular metabolism . High levels of 8-Hydroxy-2’-deoxyguanosine have been detected in almost all cancers, making it one of the best-characterized phenotypes in cancers .
Molecular Mechanism
At the molecular level, 8-Hydroxy-2’-deoxyguanosine exerts its effects through binding interactions with biomolecules and changes in gene expression. The formation of 8-Hydroxy-2’-deoxyguanosine on DNA can cause G:C—T:A mispairing mutations . This mutation is considered to have a close relationship with the development and progression of tumors, cell ageing, and some degenerative diseases .
Temporal Effects in Laboratory Settings
The effects of 8-Hydroxy-2’-deoxyguanosine change over time in laboratory settings. It has been observed that the levels of 8-Hydroxy-2’-deoxyguanosine in animal samples exposed to certain conditions increase every week
Dosage Effects in Animal Models
The effects of 8-Hydroxy-2’-deoxyguanosine vary with different dosages in animal models. For example, in a study of horses with recurrent airway obstruction, greater mitochondrial 8-Hydroxy-2’-deoxyguanosine was associated with increased odds of obstructive coronary artery disease .
Metabolic Pathways
8-Hydroxy-2’-deoxyguanosine is involved in various metabolic pathways. It is a product of oxidative damage to 2’-deoxyguanosine, and its formation can cause G:C—T:A mispairing mutations . This mutation is considered to have a close relationship with the development and progression of tumors, cell ageing, and some degenerative diseases .
准备方法
合成路线和反应条件
8-羟基-2'-脱氧鸟苷的合成通常涉及脱氧鸟苷的羟基化。 这可以通过使用芬顿型试剂来实现,芬顿型试剂会产生攻击鸟嘌呤碱基的羟基自由基 。反应条件通常包括使用加热的糖和电离辐射来促进羟基自由基的形成。
工业生产方法
由于 8-羟基-2'-脱氧鸟苷在研究和诊断中的应用比较特殊,因此它的工业生产并不常见。 它可以使用高效液相色谱 (HPLC) 和气相色谱-质谱联用 (GC-MS) 来进行纯化和定量 .
化学反应分析
反应类型
8-羟基-2'-脱氧鸟苷主要发生氧化反应,因为它是由氧化应激形成的。 它也可以参与取代反应,其中羟基被其他官能团取代 .
常用试剂和条件
氧化: 芬顿型试剂,电离辐射。
取代: 在受控条件下,可以使用各种亲核试剂来取代羟基。
主要产物
脱氧鸟苷氧化的主要产物是 8-羟基-2'-脱氧鸟苷本身。 进一步氧化会导致形成其他氧化性 DNA 损伤 .
相似化合物的比较
类似化合物
8-羟基鸟苷: 在 RNA 中形成的类似化合物。
8-氧代-7,8-二氢-2'-脱氧鸟苷: 另一种氧化性 DNA 损伤。
独特性
8-羟基-2'-脱氧鸟苷的独特性在于它在 DNA 中的特定形成以及它作为氧化应激的生物标志物的作用。 与其他氧化性损伤不同,它因其稳定性和易于检测而在研究和诊断中得到广泛应用 .
属性
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAJQHYUCKICQH-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904338 | |
| Record name | 8-Hydroxy-2'-deoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxy-deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88847-89-6 | |
| Record name | 8-Hydroxy-2′-deoxyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88847-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-2'-deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-hydroxy-2'-deoxyguanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02502 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Hydroxy-2'-deoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXY-2'-DEOXYGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGB38T3IB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Hydroxy-deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 8-OHdG formed in DNA?
A1: 8-OHdG is primarily formed by the modification of deoxyguanosine (dG) in DNA by reactive oxygen species (ROS). These ROS, including hydroxyl radicals, can attack the guanine base, leading to the addition of a hydroxyl group at the C8 position, resulting in 8-OHdG. [, ]
Q2: What factors contribute to the formation of 8-OHdG?
A2: Various factors can contribute to increased 8-OHdG formation:
- Exposure to exogenous sources of ROS: This includes UV radiation, ionizing radiation, and environmental toxins like cigarette smoke and diesel exhaust particles. [, , ]
- Endogenous ROS production: Inflammation, mitochondrial dysfunction, and certain metabolic processes can generate ROS within the body. [, , ]
- Reduced antioxidant defense: Inadequate levels of antioxidants or impaired function of antioxidant enzymes can make cells more susceptible to oxidative DNA damage. []
Q3: How is 8-OHdG typically measured in biological samples?
A3: Several analytical methods are employed for 8-OHdG detection and quantification:
- High-performance liquid chromatography with electrochemical detection (HPLC-ECD): This method offers high sensitivity and selectivity for 8-OHdG. [, ]
- Gas chromatography-mass spectrometry (GC-MS): This method analyzes 8-oxoguanine, the free base form of 8-OHdG, after DNA hydrolysis. []
- 32P-Postlabeling high-performance liquid chromatography (32P-HPLC): This highly sensitive method utilizes radioactive labeling for 8-OHdG detection. []
- Enzyme-linked immunosorbent assay (ELISA): This method offers a convenient and high-throughput approach for 8-OHdG measurement. []
- Immunohistochemical staining: This technique allows for the visualization and localization of 8-OHdG within tissues. []
Q4: What are the challenges associated with 8-OHdG analysis?
A4: Accurate 8-OHdG measurement can be challenging due to:
- Artifactual formation: Oxidation of dG to 8-OHdG can occur during sample preparation and analysis. [, ]
- Low abundance: 8-OHdG exists at very low levels in normal cells, requiring highly sensitive analytical methods. [, ]
Q5: Why is 8-OHdG considered a biomarker of oxidative DNA damage?
A5: 8-OHdG is a useful biomarker due to:
Q6: What are the potential consequences of 8-OHdG formation in DNA?
A6: 8-OHdG can have several detrimental consequences:
- Mutagenicity: It can mispair with adenine during DNA replication, leading to G:C to T:A transversions. [, ]
- Disease susceptibility: Elevated 8-OHdG levels have been associated with an increased risk of various cancers, neurodegenerative diseases, cardiovascular diseases, and other age-related disorders. [, , , ]
Q7: What is the role of DNA repair mechanisms in counteracting 8-OHdG formation?
A7: Cells possess DNA repair pathways, primarily base excision repair (BER), to remove 8-OHdG and restore DNA integrity. The enzyme 8-oxoguanine DNA glycosylase (OGG1) plays a crucial role in the BER pathway by recognizing and removing 8-OHdG from DNA. [, ]
Q8: What are some future directions for 8-OHdG research?
A8: Future research directions include:
Q9: Can 8-OHdG levels be modulated by diet or lifestyle interventions?
A9: Studies suggest that a diet rich in antioxidants and lifestyle modifications like regular exercise may help reduce oxidative stress and potentially lower 8-OHdG levels. [, ]
Q10: Is 8-OHdG only found in DNA?
A10: While primarily studied in the context of DNA damage, 8-OHdG can also form in RNA, where it may impact RNA stability and function. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


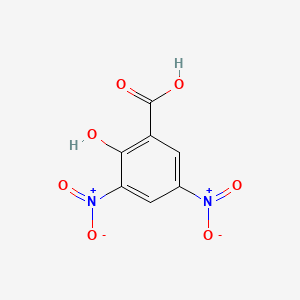
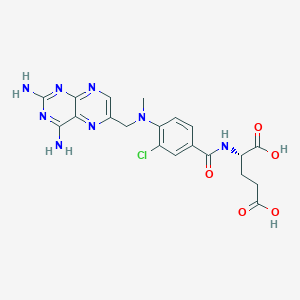

![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)

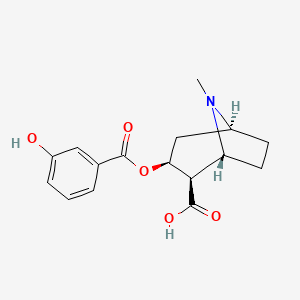
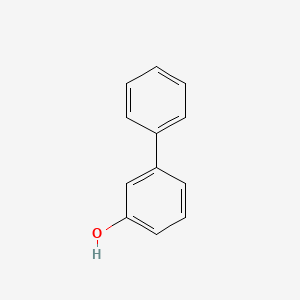
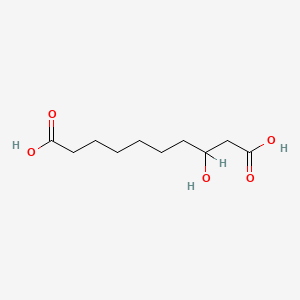
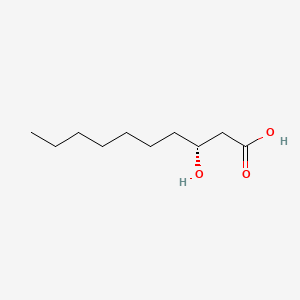



![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)
